(E)-3-(2-chlorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acrylamide
Description
Historical Development of Acrylamide-Benzothiazole Hybrid Compounds
The fusion of acrylamide and benzothiazole pharmacophores emerged from parallel advancements in covalent inhibitor design and heterocyclic chemistry. Early benzothiazoles, such as A and B (Figure 1), demonstrated moderate Hsp90 C-terminal domain (CTD) inhibition but suffered from metabolic instability. Acrylamides gained prominence as covalent warheads after the FDA approval of ibrutinib, a Bruton’s tyrosine kinase (BTK) inhibitor. The first-generation hybrids, exemplified by 5c (IC~50~ = 7.2 μM in MCF-7 cells), prioritized aromatic substitutions at position 6 of the benzothiazole core. Subsequent iterations introduced sulfonyl groups (e.g., methylsulfonyl) to enhance solubility and target engagement, as seen in derivatives like 5d (IC~50~ = 6.3 μM).
Significance in Contemporary Medicinal Chemistry Research
This compound’s significance lies in its multitarget potential:
- Benzothiazole Core : The 6-methylsulfonyl group improves hydrogen-bonding interactions with Hsp90’s ATP-binding pocket.
- Acrylamide Electrophile : The α,β-unsaturated carbonyl enables covalent cysteine targeting, as demonstrated in BTK and EGFR inhibitors.
- Pyridinylmethyl Group : Introduced to mitigate off-target effects by modulating steric and electronic properties.
Comparative studies show that N-(benzo[d]thiazol-2-ylmethyl)acrylamide derivatives exhibit 10–100-fold selectivity over non-target kinases, underscoring the scaffold’s versatility.
Evolution of Benzothiazole-Acrylamide Conjugates
Key structural milestones include:
The (E)-configuration of the acrylamide ensures optimal geometry for Michael addition to cysteine thiols, minimizing steric clashes.
Pyridinylmethyl-Substituted Acrylamides in Drug Development
Pyridinylmethyl groups, as in N-(pyridin-3-ylmethyl)benzamide , confer three advantages:
- Steric Shielding : Reduces nonspecific binding to plasma proteins.
- π-Stacking Potential : The pyridine nitrogen engages in charge-transfer interactions with aromatic residues (e.g., Phe138 in BTK).
- Metabolic Stability : Methylation at the pyridine 3-position slows oxidative degradation.
In kinetic studies, α-substituted methacrylamides exhibit tunable thiol reactivity (k~react~ = 0.1–2.8 h⁻¹), enabling precise control over covalent bond formation.
Research Objectives and Academic Significance
Current research aims to:
- Elucidate the compound’s binding mode via X-ray crystallography.
- Optimize the methylsulfonyl group’s positioning for Hsp90 inhibition.
- Evaluate proteome-wide selectivity using chemoproteomic platforms.
Academic interest stems from its potential as a dual Hsp90/covalent kinase inhibitor, addressing resistance mechanisms in oncology.
Structural Analysis
The compound’s structure integrates three regions (Figure 2):
- Electrophilic Region : (E)-3-(2-chlorophenyl)acrylamide for covalent cysteine engagement.
- Benzothiazole Core : 6-Methylsulfonyl substituent for Hsp90 affinity.
- Pyridinylmethyl Auxiliary : Modulates pharmacokinetics and selectivity.
Synthetic Strategy
A representative synthesis involves:
- Benzothiazole Formation : Coupling 2-amino-6-(methylsulfonyl)benzothiazole with acryloyl chloride.
- Pyridinylmethyl Introduction : Nucleophilic substitution of bromine with pyridin-3-ylmethylamine.
- Chlorophenyl Addition : Heck coupling with 2-chlorostyrene.
Future Directions
Ongoing work explores:
- Biodegradable Linkers : To enable tumor-specific payload release.
- Combination Therapies : Synergy with PARP inhibitors in BRCA-mutant models.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3S2/c1-32(29,30)18-9-10-20-21(13-18)31-23(26-20)27(15-16-5-4-12-25-14-16)22(28)11-8-17-6-2-3-7-19(17)24/h2-14H,15H2,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJGFFUFJOWKFL-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(2-chlorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acrylamide has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 486.0 g/mol. The compound features a complex structure that includes a thiazole moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 486.0 g/mol |
| CAS Number | 1173323-68-6 |
Research indicates that compounds with thiazole rings often exhibit diverse biological activities, including anticancer and anticonvulsant effects. The thiazole moiety in this compound may contribute to its ability to inhibit various enzymes and receptors involved in cancer progression and neurological disorders.
- Anticancer Activity : Studies have shown that thiazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways such as the Bcl-2 family proteins . The presence of the methylsulfonyl group may enhance this effect by increasing solubility and bioavailability.
- Anticonvulsant Effects : The compound's structural similarity to known anticonvulsants suggests potential efficacy in seizure models. Thiazole derivatives have been reported to exhibit protective effects against seizures, with some showing significant median effective doses (ED50) in animal models .
Case Study: Anticancer Activity
In a study evaluating various thiazole derivatives, a related compound demonstrated significant cytotoxicity against A-431 cells (IC50 < 1 µg/mL), indicating strong potential for further development as an anticancer agent . The structure-activity relationship (SAR) revealed that substituents on the phenyl ring significantly influenced activity, with electron-withdrawing groups enhancing potency.
Case Study: Anticonvulsant Activity
In another study focusing on thiazole-linked compounds, derivatives were evaluated for their anticonvulsant properties using the pentylenetetrazol (PTZ) model. Compounds similar to our target exhibited protection indices indicating effective seizure control, suggesting that modifications to the thiazole ring could yield more potent analogs .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Substituent Effects : Electron-withdrawing groups such as Cl and methylsulfonyl enhance biological activity by stabilizing reactive intermediates or improving interactions with target proteins.
- Functional Groups : The presence of specific functional groups, like the pyridine moiety, is crucial for maintaining the desired pharmacological profile .
Table 2: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its cytotoxic properties against various cancer cell lines. In a study, several derivatives of benzothiazole-based compounds were synthesized and evaluated for their cytotoxicity, revealing that certain compounds exhibited potent effects with IC50 values ranging from 1.8 µM to 4.5 µM . This suggests that (E)-3-(2-chlorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acrylamide could serve as a lead compound in the development of novel anticancer agents.
Enzyme Inhibition
Research indicates that benzothiazole derivatives can act as inhibitors for various enzymes, including 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) , which is implicated in Alzheimer's disease. The structural modifications of benzothiazole compounds have shown enhanced biological activity upon acylation, indicating that this compound may also exhibit similar enzyme-inhibitory effects .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties . Compounds containing benzothiazole rings have been documented to possess activity against various microbial strains. This opens avenues for research into its efficacy as an antibacterial or antifungal agent, particularly in the context of drug-resistant pathogens.
Structure-Activity Relationship Studies
The unique structure of this compound allows for extensive structure-activity relationship (SAR) studies. By modifying different functional groups, researchers can assess how these changes affect the compound's biological activity, leading to optimized derivatives with improved potency and selectivity.
Data Table: Cytotoxicity of Related Compounds
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 1.8 | Cytotoxicity |
| Compound B | 4.5 | Cytotoxicity |
| Compound C | 10.0 | Moderate |
| Compound D | 20.0 | Low |
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines, demonstrating that specific substitutions significantly enhance cytotoxicity . The results indicate that this compound could be further explored for developing targeted cancer therapies.
- Enzyme Inhibition Studies : Research on related compounds has shown that modifications can lead to increased inhibition of enzymes linked to neurodegenerative diseases, suggesting that this compound could be a candidate for further development in treating conditions like Alzheimer's disease .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
Table 1: Key Substituents and Functional Group Comparisons
Key Observations:
- Electron-Withdrawing Groups: The target compound’s 6-methylsulfonyl group enhances polarity and hydrogen-bonding capacity compared to sulfamoyl () or ethoxy () substituents .
- Halogen Effects: The 2-chlorophenyl group in the target compound may facilitate halogen bonding, unlike the 3-chlorophenyl in ’s analog, which positions the chlorine meta rather than ortho .
Table 2: Comparative Bioactivity and Solubility Profiles
Key Findings:
- Bioactivity Trends: Methylsulfonyl and chlorophenyl substituents are associated with kinase inhibition (e.g., similar to imatinib’s sulfonamide motif), while furan or ethoxy groups correlate with antimicrobial or anticancer activities .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodology : Begin with nucleophilic substitution between 6-(methylsulfonyl)benzo[d]thiazol-2-amine and (E)-3-(2-chlorophenyl)acryloyl chloride, followed by alkylation with pyridin-3-ylmethyl bromide. Use factorial design (e.g., temperature, solvent polarity, catalyst loading) to optimize yield. Monitor intermediates via LC-MS and purity via HPLC (>98%). For reproducibility, replicate reactions under inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing moieties .
Q. How can the crystal structure of this compound be determined to resolve ambiguities in its hydrogen bonding network?
- Methodology : Grow single crystals via slow evaporation in methanol/water (3:1 v/v). Perform X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) to resolve spatial arrangements. Analyze hydrogen bonds (N–H···O, O–H···S) using Mercury software, focusing on bond lengths (e.g., 2.8–3.2 Å for O–H···S) and angles (100–120°). Compare with similar benzo[d]thiazole derivatives to validate structural assignments .
Q. What analytical techniques are most effective for characterizing purity and stability under varying storage conditions?
- Methodology : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity. For stability, conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze via DSC to detect polymorphic transitions. Confirm hydrolytic stability in buffered solutions (pH 1–10) using UV-Vis spectroscopy (λ = 250–300 nm) .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for structurally similar acrylamide derivatives?
- Methodology : Perform comparative bioassays (e.g., MIC against S. aureus or antioxidant DPPH assays) under standardized conditions (pH 7.4, 37°C). Use meta-analysis to reconcile discrepancies, focusing on substituent effects (e.g., sulfonyl vs. carbonyl groups). Validate mechanisms via ROS scavenging assays (e.g., fluorescence probes for H₂O₂) and gene expression profiling (e.g., qPCR for antioxidant enzymes) .
Q. What computational methods are validated for predicting binding interactions of this compound with biological targets?
- Methodology : Employ molecular docking (AutoDock Vina) to model interactions with kinases or GPCRs. Validate predictions via MD simulations (GROMACS, 100 ns) to assess binding stability. Cross-reference with crystallographic data from related N-(aryl)acrylamides (e.g., RMSD < 2.0 Å for ligand-protein complexes) .
Q. How can experiments distinguish between direct antimicrobial effects and indirect antioxidant-mediated mechanisms?
- Methodology : Use genetic knockouts (e.g., katG-deficient E. coli) to isolate antioxidant-dependent activity. Pair with time-kill assays (0–24 hrs) to compare bactericidal kinetics. For indirect effects, measure intracellular glutathione levels (Ellman’s reagent) and correlate with MIC shifts in antioxidant-rich media .
Q. What strategies resolve spectral overlaps in NMR characterization of this compound’s regioisomers?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
